H-Ala-Val-Leu-OH
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Overview
Description
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: H-Ala-Val-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Synthesis: Chemical synthesis involves coupling the amino acids in the presence of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods:
Large-Scale Peptide Synthesis: Industrial production often employs automated peptide synthesizers to produce this compound in large quantities.
Biotechnological Methods: Recombinant DNA technology can be used to produce the peptide in microbial systems, offering a cost-effective and scalable approach.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially involving the histidine residue.
Substitution Reactions: The peptide can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of histidine.
Reduction Products: Reduced forms of histidine.
Substitution Products: Modified peptides with different functional groups.
Scientific Research Applications
H-Ala-Val-Leu-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of bioactive peptides for various industrial applications.
Mechanism of Action
The mechanism by which H-Ala-Val-Leu-OH exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide may bind to receptors or enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
H-Ala-Val-Leu-OH is compared with other similar tripeptides:
Leu-Ala-Val: Similar in structure but may have different biological activities.
Val-His-Leu: Another tripeptide with histidine in a different position, affecting its function.
Ala-Val-Leu: A variant with a different amino acid sequence, leading to distinct properties.
Properties
Molecular Formula |
C14H27N3O4 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-7(2)6-10(14(20)21)16-13(19)11(8(3)4)17-12(18)9(5)15/h7-11H,6,15H2,1-5H3,(H,16,19)(H,17,18)(H,20,21)/t9-,10-,11-/m0/s1 |
InChI Key |
RFJNDTQGEJRBHO-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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